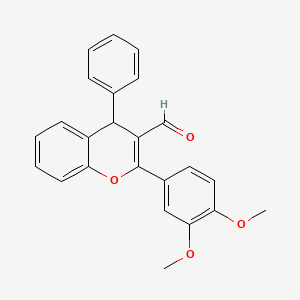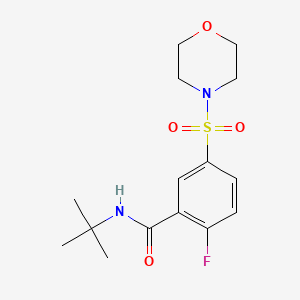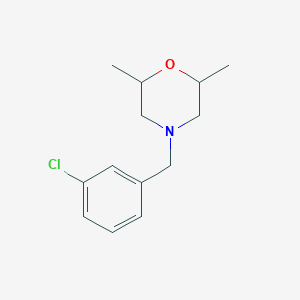
5-(4-bromophenoxy)pentyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenoxy)pentyl thiocyanate, also known as BPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPT is a thiocyanate derivative of arachidonic acid, which is an important fatty acid in the human body.
Applications De Recherche Scientifique
5-(4-bromophenoxy)pentyl thiocyanate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 5-(4-bromophenoxy)pentyl thiocyanate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
5-(4-bromophenoxy)pentyl thiocyanate exerts its effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate also induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the process of programmed cell death.
Biochemical and Physiological Effects:
5-(4-bromophenoxy)pentyl thiocyanate has been found to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce pain in animal models of pain. 5-(4-bromophenoxy)pentyl thiocyanate has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromophenoxy)pentyl thiocyanate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-bromophenoxy)pentyl thiocyanate has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, 5-(4-bromophenoxy)pentyl thiocyanate has some limitations for lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not yet fully understood. Further research is needed to determine the optimal concentration and duration of treatment with 5-(4-bromophenoxy)pentyl thiocyanate.
Orientations Futures
There are several future directions for research on 5-(4-bromophenoxy)pentyl thiocyanate. One direction is to investigate the effects of 5-(4-bromophenoxy)pentyl thiocyanate on human cells and tissues. Another direction is to study the potential use of 5-(4-bromophenoxy)pentyl thiocyanate as a therapeutic agent for inflammatory diseases and cancer. Further research is also needed to determine the optimal formulation and delivery method for 5-(4-bromophenoxy)pentyl thiocyanate in humans. Overall, 5-(4-bromophenoxy)pentyl thiocyanate has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenoxy)pentyl thiocyanate involves the reaction between 4-bromophenol and 5-bromopentyl isothiocyanate in the presence of a base. The reaction results in the formation of 5-(4-bromophenoxy)pentyl thiocyanate as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
Propriétés
IUPAC Name |
5-(4-bromophenoxy)pentyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMQXMXTWRMJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCSC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5172853.png)
![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)



![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)

![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)